molecular formula C12H8F2N4OS B6719909 N-[(3,5-difluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

N-[(3,5-difluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B6719909
M. Wt: 294.28 g/mol
InChI Key: YTUFSWVYPKRAIB-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, an oxazole ring, and a difluorophenyl group. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N4OS/c13-8-3-7(4-9(14)5-8)6-15-12-17-16-11(20-12)10-1-2-19-18-10/h1-5H,6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUFSWVYPKRAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C2=NN=C(S2)NCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3,5-difluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an appropriate α-haloketone and an amide.

    Attachment of the Difluorophenyl Group: The final step involves the nucleophilic substitution reaction where the difluorophenylmethyl group is attached to the thiadiazole-oxazole intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

N-[(3,5-difluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents such as sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

N-[(3,5-difluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical and biological properties.

    3-Fluoro-7-hydroxy-chroman-2,4-dione: This compound has a different core structure but shares some functional groups, allowing for comparisons in reactivity and applications.

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